molecular formula C13H12N2O2 B12992349 Methyl 5-amino-4-phenylpicolinate

Methyl 5-amino-4-phenylpicolinate

Cat. No.: B12992349
M. Wt: 228.25 g/mol
InChI Key: XXNUEEQDMQLZAN-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-phenylpicolinate is an organic compound belonging to the picolinate family It is characterized by a picolinic acid core substituted with an amino group at the 5-position and a phenyl group at the 4-position, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-phenylpicolinate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-phenylpyridine-2-carboxylic acid.

    Amination: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂). The acid chloride is then reacted with ammonia (NH₃) to introduce the amino group at the 5-position.

    Esterification: The resulting 5-amino-4-phenylpicolinic acid is then esterified using methanol (CH₃OH) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors for the amination and esterification steps.

    Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.

    Quality Control: Implementing rigorous quality control measures to maintain consistency and meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-phenylpicolinate undergoes several types of chemical reactions:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 5-amino-4-phenylpicolinate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-phenylpicolinate involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-4-methylpicolinate: Similar structure but with a methyl group instead of a phenyl group.

    Methyl 5-amino-4-chloropicolinate: Contains a chlorine atom at the 4-position instead of a phenyl group.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 5-amino-4-phenylpyridine-2-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)12-7-10(11(14)8-15-12)9-5-3-2-4-6-9/h2-8H,14H2,1H3

InChI Key

XXNUEEQDMQLZAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)C2=CC=CC=C2)N

Origin of Product

United States

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